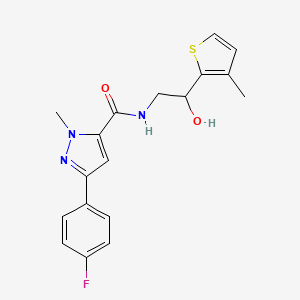

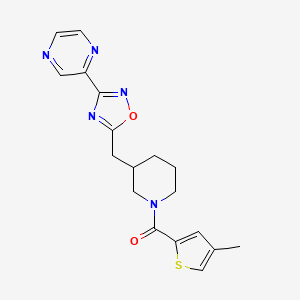

![molecular formula C15H9BrN4O4 B2568601 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide CAS No. 891127-44-9](/img/structure/B2568601.png)

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide” is a complex organic compound. The 1,3,4-oxadiazole moiety is a five-membered heterocyclic ring composed of two nitrogen atoms and one oxygen atom . Compounds with this structure have been used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

- Antimicrobial Properties : Some derivatives of 1,3,4-oxadiazole, including those similar to the target compound, have been found to exhibit antimicrobial properties. For instance, a study synthesized a compound with a structure incorporating 1,3,4-oxadiazole and found it to have low to high antimicrobial activity against different bacterial species and high antileishmanial activity (Ustabaş et al., 2020).

- Antifungal Effects : Another derivative containing the 1,3,4-oxadiazole motif exhibited potent antifungal and apoptotic effects against various Candida species, suggesting potential for antifungal drug development (Çavușoğlu et al., 2018).

Synthesis and Characterization

- Synthetic Methods : Research has focused on the synthesis of various derivatives, including those incorporating the 1,3,4-oxadiazole ring. These studies often involve characterizing the compounds using spectroscopic methods and exploring their geometric and electronic structures (Dwivedi & Kumar, 2019).

Biological Screening and Applications

- Antibacterial and Antitumor Activities : Certain derivatives have shown significant antibacterial activity against various strains and potential antitumor effects, demonstrating the broad applicability of these compounds in medicinal chemistry (Aziz‐ur‐Rehman et al., 2013).

- Antidiabetic Screening : Derivatives of 1,3,4-oxadiazole have also been evaluated for their antidiabetic activity, indicating potential utility in managing diabetes (Lalpara et al., 2021).

Enzyme Inhibition and Mechanism of Action

- Effects on Transferase Enzymes : Some studies have explored the effects of bis-1,3,4-oxadiazole compounds on transferase enzymes, revealing activation and inhibitory effects. This suggests potential therapeutic applications in diseases where these enzymes play a critical role (Tomi et al., 2010).

Direcciones Futuras

Compounds with the 1,3,4-oxadiazole moiety have shown desirable biological activity, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . Therefore, there is a growing interest in developing new methods of obtaining complex structures containing oxadiazole rings . These compounds could be used in the future in medicine and agriculture .

Propiedades

IUPAC Name |

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN4O4/c16-11-5-1-10(2-6-11)14-18-19-15(24-14)17-13(21)9-3-7-12(8-4-9)20(22)23/h1-8H,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLSYNBPVJHSOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

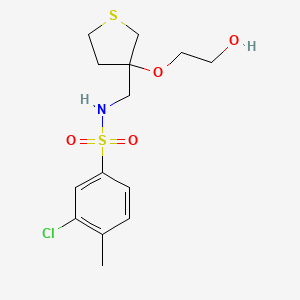

![1-Methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B2568524.png)

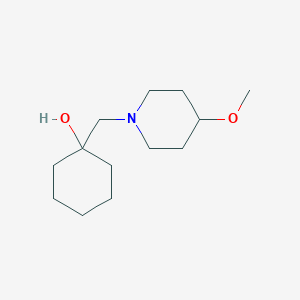

![3-chloro-2-[(Z)-2-[(3E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}butan-2-ylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2568527.png)

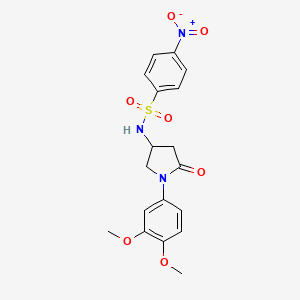

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2568531.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2568538.png)

![N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B2568540.png)

![4-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2568541.png)